
(Arg)9 biotin labeled
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Arg)9 biotin labeled is a cell-permeable peptide used primarily for drug delivery. This peptide sequence consists of nine arginine residues, with a biotin group attached to the epsilon amino group of lysine at the N-terminus. The molecular weight of this compound is 1762.2 g/mol . The presence of multiple arginine residues allows it to traverse the plasma membrane of eukaryotic cells, making it an effective tool for intracellular delivery of various molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Arg)9 biotin labeled involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The biotin group is introduced at the N-terminus of the peptide chain. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
化学反応の分析
Types of Reactions
(Arg)9 biotin labeled can undergo various chemical reactions, including:
Oxidation: The guanidinium groups in arginine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The biotin group can participate in substitution reactions with avidin or streptavidin
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and binding partners like avidin or streptavidin. The reactions typically occur under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and biotin-avidin or biotin-streptavidin complexes .
科学的研究の応用
(Arg)9 biotin labeled has a wide range of applications in scientific research:
Chemistry: Used as a tool for studying peptide interactions and modifications.
Biology: Facilitates the delivery of biomolecules into cells, aiding in cellular studies and imaging.
Medicine: Potential use in targeted drug delivery systems, improving the efficacy and specificity of therapeutics.
Industry: Employed in the development of diagnostic assays and biosensors .
作用機序
The mechanism of action of (Arg)9 biotin labeled involves its ability to penetrate cell membranes due to the presence of multiple arginine residues. These residues interact with the negatively charged components of the cell membrane, facilitating the peptide’s entry into the cell. Once inside, the biotin group can bind to avidin or streptavidin, allowing for targeted delivery and localization of the peptide .
類似化合物との比較
Similar Compounds
(Arg)8 biotin labeled: Similar structure but with eight arginine residues.
(Arg)10 biotin labeled: Contains ten arginine residues.
Tat peptide: Another cell-penetrating peptide derived from the HIV-1 Tat protein
Uniqueness
(Arg)9 biotin labeled is unique due to its optimal balance of cell permeability and biotin labeling, making it highly effective for intracellular delivery and biotin-avidin/streptavidin interactions. Its specific sequence and structure provide a balance between stability and functionality, distinguishing it from other cell-penetrating peptides .
特性
分子式 |
C70H136N40O12S |
|---|---|
分子量 |
1762.2 g/mol |
IUPAC名 |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[N-[(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentyl]carbamimidoyl]hexanamide |
InChI |
InChI=1S/C70H136N40O12S/c71-38(15-6-36-99-69(89)109-50(112)26-2-1-5-27-90-49(111)25-4-3-24-48-51-47(37-123-48)108-70(122)110-51)53(114)101-40(17-8-29-92-62(75)76)55(116)103-42(19-10-31-94-64(79)80)57(118)105-44(21-12-33-96-66(83)84)59(120)107-46(23-14-35-98-68(87)88)60(121)106-45(22-13-34-97-67(85)86)58(119)104-43(20-11-32-95-65(81)82)56(117)102-41(18-9-30-93-63(77)78)54(115)100-39(52(72)113)16-7-28-91-61(73)74/h38-48,51H,1-37,71H2,(H2,72,113)(H,90,111)(H,100,115)(H,101,114)(H,102,117)(H,103,116)(H,104,119)(H,105,118)(H,106,121)(H,107,120)(H4,73,74,91)(H4,75,76,92)(H4,77,78,93)(H4,79,80,94)(H4,81,82,95)(H4,83,84,96)(H4,85,86,97)(H4,87,88,98)(H2,108,110,122)(H3,89,99,109,112)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1 |
InChIキー |
SFEUKFARPQVEGM-PMYSJODMSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NC(=N)NCCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC(=N)NCCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


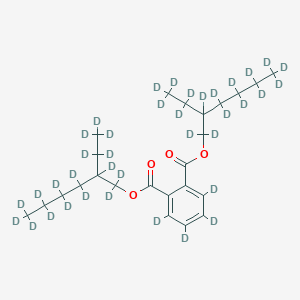

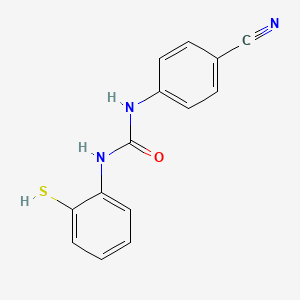
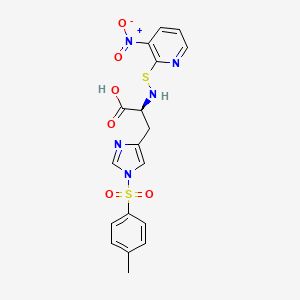
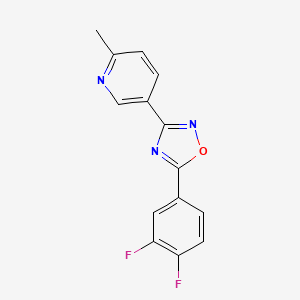

![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)

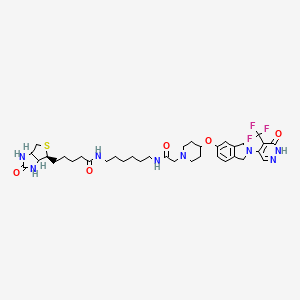


![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)

![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
